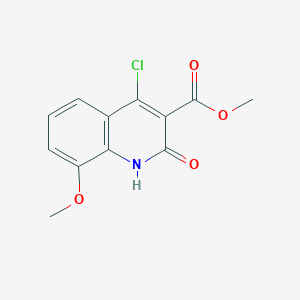

Methyl 4-chloro-8-methoxy-2-oxo-1H-quinoline-3-carboxylate

Description

Properties

IUPAC Name |

methyl 4-chloro-8-methoxy-2-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO4/c1-17-7-5-3-4-6-9(13)8(12(16)18-2)11(15)14-10(6)7/h3-5H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAEKVTWLAMEILE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC(=O)C(=C2Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-8-methoxy-2-oxo-1H-quinoline-3-carboxylate typically involves the condensation of 4-chloro-8-methoxyquinoline-2-carboxylic acid with methanol in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality. Additionally, solvent recovery and recycling techniques are employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-8-methoxy-2-oxo-1H-quinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, yielding alcohol derivatives.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Alcohol derivatives.

Substitution: Amino or thiol-substituted quinoline derivatives.

Scientific Research Applications

Methyl 4-chloro-8-methoxy-2-oxo-1H-quinoline-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-8-methoxy-2-oxo-1H-quinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis.

Comparison with Similar Compounds

The compound shares structural similarities with several quinoline-based derivatives, as identified in chemical databases and research literature. Below is a detailed analysis of its analogs, focusing on structural variations, biological activities, and functional properties.

Structural Analogues and Similarity Scores

The following table lists structurally related compounds and their similarity scores, derived from chemical database comparisons:

Key Observations :

- Substituent Effects : The presence of electron-withdrawing groups (e.g., Cl at position 4) and electron-donating groups (e.g., OCH₃ at position 8) in the target compound may enhance its stability and bioavailability compared to analogs with fewer substituents .

- Positional Isomerism: Methyl 6-chloro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (similarity score 0.92) differs only in the positions of Cl and OCH₃ groups, suggesting that minor structural changes can significantly alter bioactivity .

Key Observations :

- Antimalarial Potential: Amino-alcohol quinolines (e.g., (S)-pentyl derivatives) exhibit enhanced potency and safety profiles compared to mefloquine, suggesting that substituents like methoxy and chloro groups in the target compound may similarly optimize activity .

- Antibacterial Action: Benzofuroquinolinium derivatives inhibit bacterial cell division via FtsZ targeting. The target compound’s 2-oxo and 3-carboxylate groups may facilitate similar interactions with bacterial proteins .

Biological Activity

Methyl 4-chloro-8-methoxy-2-oxo-1H-quinoline-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its synthesis, biological mechanisms, and research findings, supported by data tables and relevant case studies.

The synthesis of this compound typically involves the condensation of 4-chloro-8-methoxyquinoline-2-carboxylic acid with methanol, using a dehydrating agent under reflux conditions. The resulting product is purified through recrystallization or column chromatography to achieve high purity levels.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cells. It has been shown to inhibit the activity of certain enzymes and receptors, which can lead to significant biochemical changes within the organism. Notably, it may interfere with DNA replication processes in cancer cells, promoting apoptosis (programmed cell death) and thereby inhibiting tumor growth.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness similar to that of established fluoroquinolone antibiotics. The mechanism involves the inhibition of DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication .

Table 1: Antimicrobial Activity Against Various Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 8 µg/mL | |

| Staphylococcus aureus | 4 µg/mL | |

| Pseudomonas aeruginosa | 16 µg/mL |

Anticancer Potential

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interference with the cell cycle and DNA replication processes.

Case Study: Inhibition of Cancer Cell Growth

A study conducted on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating potent cytotoxic effects. The observed mechanism involved activation of caspase pathways leading to apoptosis.

Research Findings

Recent studies have expanded on the biological activity spectrum of this compound, exploring its potential as a therapeutic agent:

- Antimicrobial Studies : The compound was found to be effective against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial action.

- Cytotoxicity Assessments : Various assays (e.g., MTT assays) confirmed its cytotoxic effects on cancer cell lines, supporting further investigation into its use as an anticancer drug.

- Oxidative Stress Induction : Some studies suggest that the compound may increase oxidative stress within cells, contributing to its anticancer effects through the generation of reactive oxygen species (ROS) .

Q & A

Q. What are the recommended synthetic routes for Methyl 4-chloro-8-methoxy-2-oxo-1H-quinoline-3-carboxylate, and what experimental conditions are critical for high yields?

Methodological Answer: The synthesis typically involves multi-step functionalization of quinoline cores. A common approach is the condensation of substituted anilines with β-ketoesters, followed by cyclization. For example:

- Step 1: React 2-chloro-8-methoxy-3-formylquinoline with methyl acetoacetate under acidic conditions to form the imine intermediate.

- Step 2: Reduce the imine using sodium cyanoborohydride (NaBH3CN) at pH ≈ 6 to stabilize the amine product .

- Critical Conditions:

- Strict control of pH during reduction to avoid side reactions.

- Use of methanol as a solvent for imine formation due to its polarity and compatibility with intermediates.

- Purification via recrystallization from cold methanol to isolate high-purity crystals .

Q. How is X-ray crystallography utilized to resolve the crystal structure of this compound, and what software is preferred for refinement?

Methodological Answer: Single-crystal X-ray diffraction is the gold standard. Key steps include:

- Crystal Growth: Slow evaporation of a saturated solution in methanol or DMF to obtain diffraction-quality crystals.

- Data Collection: Use a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.

- Refinement: Employ SHELXL for structure solution and refinement due to its robustness in handling small-molecule datasets. SHELXPRO is used for macromolecular interfaces, though it is less common here .

- Validation: Check for twin domains (e.g., inversion twinning) using PLATON and refine with TWIN/BASF commands in SHELXL .

Advanced Questions

Q. How do hydrogen-bonding networks and substituent positioning influence the solid-state packing of this compound?

Methodological Answer: The 8-methoxy and 4-chloro substituents direct hydrogen-bonding motifs:

- Primary Interactions: The carbonyl oxygen at position 2 acts as a hydrogen-bond acceptor, forming N–H⋯O bonds with adjacent molecules.

- Substituent Effects: The methoxy group at position 8 introduces steric hindrance, leading to a dihedral angle of ~70° between the quinoline ring and the methoxybenzene moiety. This disrupts coplanarity but stabilizes the lattice via C–H⋯π interactions .

- Graph Set Analysis: Apply Etter’s formalism to classify motifs (e.g., R₂²(8) rings from N–H⋯O bonds) and predict packing efficiency .

Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR) and crystallographic results for this compound?

Methodological Answer: Contradictions often arise from dynamic effects in solution vs. static solid-state structures:

- Dynamic NMR: Use variable-temperature NMR to detect rotational barriers in flexible groups (e.g., methoxy rotation) that may appear as averaged signals at room temperature.

- DFT Calculations: Compare experimental NMR shifts with computed values (B3LYP/6-311+G(d,p)) to identify conformational discrepancies .

- Twinning Artifacts: In crystallography, refine twin laws (e.g., BASF parameters in SHELXL) to correct for misindexing in datasets .

Q. What electronic effects do the chloro and methoxy substituents exert on the reactivity of the quinoline core in cross-coupling reactions?

Methodological Answer:

- Chloro Substituent (Position 4): Acts as a leaving group in nucleophilic aromatic substitution (SNAr) but deactivates the ring toward electrophilic attacks. Use Pd-catalyzed coupling (e.g., Suzuki-Miyaura) to replace Cl with aryl/heteroaryl groups.

- Methoxy Substituent (Position 8): Electron-donating resonance (+M) activates adjacent positions (C7 and C9) for electrophilic substitution. However, steric bulk may hinder access to C7 .

- Experimental Validation: Monitor reaction progress via LC-MS and isolate intermediates using flash chromatography (silica gel, hexane/EtOAc gradient) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.